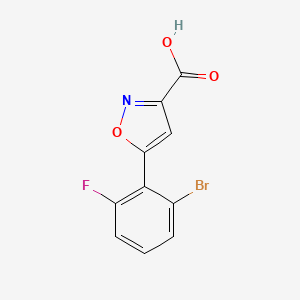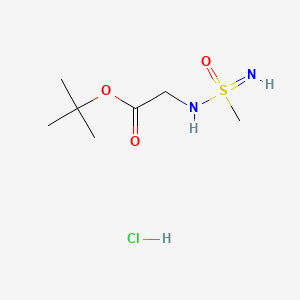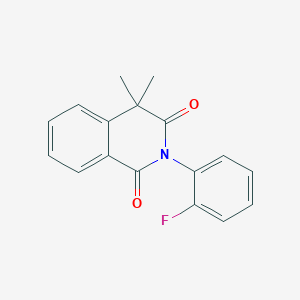
2-(2-Fluorophenyl)-4,4-dimethylisoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Cyclization and Functionalization: The final step involves cyclization and functionalization to form the tetrahydroisoquinoline-1,3-dione structure. This can be achieved through various cyclization reactions, such as intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders and cancers.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 2-(2-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 2-(2-methylphenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Uniqueness
The presence of the fluorophenyl group in 2-(2-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents, the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets.
Eigenschaften
CAS-Nummer |
326918-25-6 |
|---|---|
Molekularformel |
C17H14FNO2 |
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C17H14FNO2/c1-17(2)12-8-4-3-7-11(12)15(20)19(16(17)21)14-10-6-5-9-13(14)18/h3-10H,1-2H3 |
InChI-Schlüssel |
UPHYFQLVSIFNMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F)C |
Löslichkeit |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


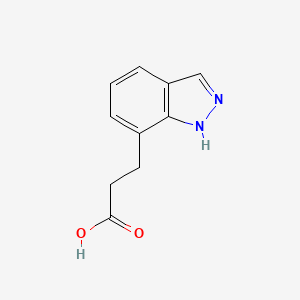
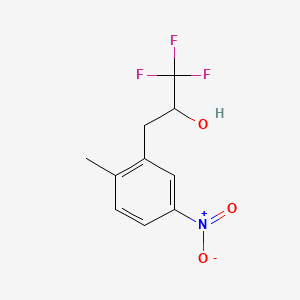
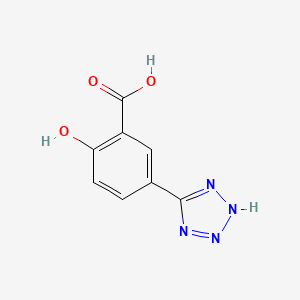
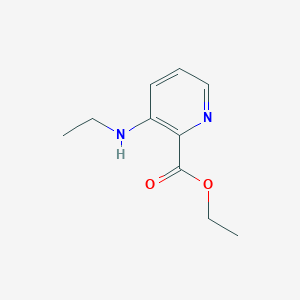
![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)

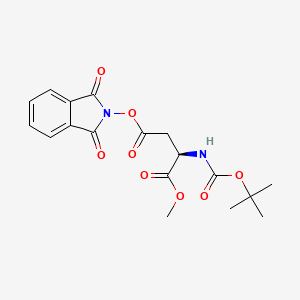
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
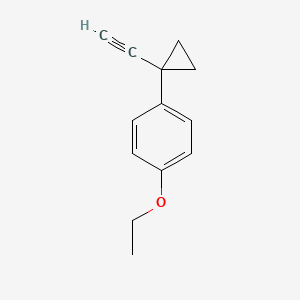
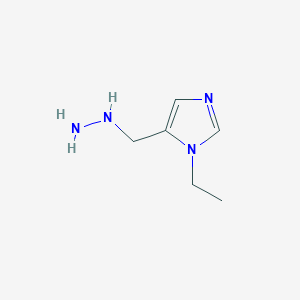
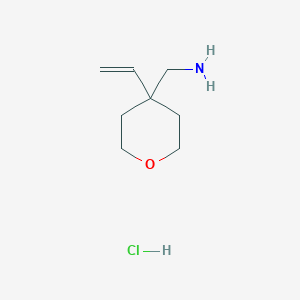
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
